7-Fluorobenzo[c]isoxazole-3-carboxylic Acid
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Overview
Description
7-Fluorobenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that features a five-membered isoxazole ring fused with a benzene ring and a fluorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually require a temperature range of 80-100°C and a reaction time of 8-10 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
7-Fluorobenzo[c]isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Benzo[c]isoxazole-3-carboxylic Acid: Lacks the fluorine atom at the 7th position.
7-Chlorobenzo[c]isoxazole-3-carboxylic Acid: Contains a chlorine atom instead of fluorine.
7-Bromobenzo[c]isoxazole-3-carboxylic Acid: Contains a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 7-Fluorobenzo[c]isoxazole-3-carboxylic Acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H4FNO3 |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
7-fluoro-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-13-7(4)8(11)12/h1-3H,(H,11,12) |
InChI Key |
RZNYRPFBFCJZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C(=C1)F)C(=O)O |
Origin of Product |
United States |
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